Lipophilicity Differentiation: N,N-Diethyl vs. N,N-Dimethyl-3-piperidinamine LogP Comparison
The N,N-diethyl substitution on 3-piperidinamine dihydrochloride yields a computed LogP value of 1.92, compared to 0.63 (free base) or 0.29 (dihydrochloride salt) for the N,N-dimethyl analog [1][2]. This represents an increase of approximately 1.3–1.6 log units, consistent with the addition of two methylene (–CH₂–) groups per Hansch π principles. For procurement decisions, this means the diethyl compound is substantially more lipophilic, which will affect partitioning into organic phases during synthesis, retention on reversed-phase chromatography, and passive membrane permeability in biological assays.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.92 (dihydrochloride salt, computed) |
| Comparator Or Baseline | N,N-Dimethyl-3-piperidinamine: LogP = 0.63 (free base, computed) [1]; LogP = 0.29 (dihydrochloride salt, computed) [2] |
| Quantified Difference | ΔLogP ≈ +1.3 (vs. dimethyl free base); ΔLogP ≈ +1.6 (vs. dimethyl dihydrochloride salt) |
| Conditions | Computed values from vendor databases; free base and salt form data from independent sources |
Why This Matters
Higher LogP directly influences compound extraction efficiency, chromatographic retention, and passive membrane permeability—key parameters for both synthetic workflow design and biological screening prioritization.
- [1] Molbase. N,N-Dimethylpiperidin-3-amine (free base). LogP: 0.6288; PSA: 15.27. CAS 50534-49-1. View Source
- [2] ChemBase. N,N-dimethylpiperidin-3-amine dihydrochloride. LogP: 0.29133058; LogD (pH 7.4): -2.3184566. CAS 126584-46-1. View Source
